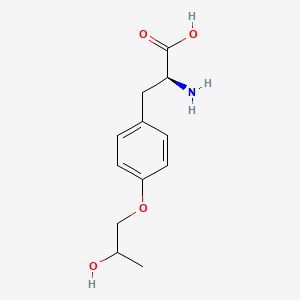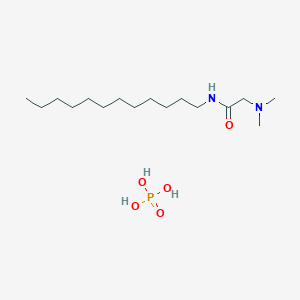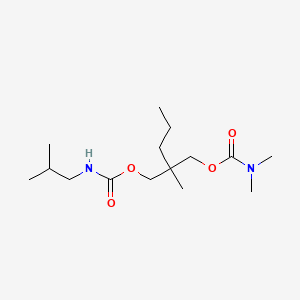
2,5-Dibromo-2-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-2-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of two bromine atoms and a methyl group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-2-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione typically involves the bromination of 2-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually require a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-2-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atoms.
Reduction: Reduced forms of the compound with different oxidation states.
Oxidation: Sulfoxides or sulfones as major oxidation products.
Applications De Recherche Scientifique
2,5-Dibromo-2-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-2-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione involves its interaction with molecular targets through its bromine atoms and the thiophene ring. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dibromo-1-methyl-1H-imidazole
- Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Uniqueness
2,5-Dibromo-2-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione is unique due to its specific substitution pattern and the presence of both bromine atoms and a methyl group. This combination of features imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Propriétés
Numéro CAS |
63166-93-8 |
|---|---|
Formule moléculaire |
C9H8Br2O2S |
Poids moléculaire |
340.03 g/mol |
Nom IUPAC |
2,5-dibromo-2-methyl-3H-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C9H8Br2O2S/c1-9(11)5-6-4-7(10)2-3-8(6)14(9,12)13/h2-4H,5H2,1H3 |
Clé InChI |
BBVMHDBUNBXXGP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(S1(=O)=O)C=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)



![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)






![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14493768.png)

![4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14493789.png)
